2-Amino-2-(cyclopropylmethyl)-4-fluorobutan-1-ol 2-Amino-2-(cyclopropylmethyl)-4-fluorobutan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17688420
InChI: InChI=1S/C8H16FNO/c9-4-3-8(10,6-11)5-7-1-2-7/h7,11H,1-6,10H2
SMILES:
Molecular Formula: C8H16FNO
Molecular Weight: 161.22 g/mol

2-Amino-2-(cyclopropylmethyl)-4-fluorobutan-1-ol

CAS No.:

Cat. No.: VC17688420

Molecular Formula: C8H16FNO

Molecular Weight: 161.22 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-2-(cyclopropylmethyl)-4-fluorobutan-1-ol -

Specification

Molecular Formula C8H16FNO
Molecular Weight 161.22 g/mol
IUPAC Name 2-amino-2-(cyclopropylmethyl)-4-fluorobutan-1-ol
Standard InChI InChI=1S/C8H16FNO/c9-4-3-8(10,6-11)5-7-1-2-7/h7,11H,1-6,10H2
Standard InChI Key ZFCRYHPPVLYKKM-UHFFFAOYSA-N
Canonical SMILES C1CC1CC(CCF)(CO)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound (C₈H₁₆FNO) features a four-carbon chain with an amino group (-NH₂) at the second carbon, a cyclopropylmethyl group (-CH₂C₃H₅) at the same position, and a fluorine atom at the fourth carbon. The primary alcohol (-OH) at the first carbon enhances its polarity, enabling interactions with biological targets. The cyclopropane ring introduces significant ring strain, which influences both its reactivity and conformational stability.

Spectral Characterization

While direct spectral data for 2-amino-2-(cyclopropylmethyl)-4-fluorobutan-1-ol remains limited in publicly available literature, analogous compounds synthesized using cyclopropylmethyl bromide exhibit distinct NMR patterns. For instance, the cyclopropylmethyl moiety typically shows proton resonances between δ 0.2–0.6 ppm for cyclopropane hydrogens and δ 1.1–1.4 ppm for the methylene bridge . Fluorine-19 NMR of related fluorinated alcohols reveals chemical shifts near -220 ppm, consistent with aliphatic C-F bonds.

Physicochemical Parameters

PropertyValue/DescriptionSource
Molecular Weight161.22 g/mol
LogP (Predicted)0.85 ± 0.35
SolubilityMiscible in polar aprotic solvents
StabilitySensitive to acidic hydrolysis

The moderate LogP value suggests balanced lipophilicity, making it suitable for blood-brain barrier penetration in CNS drug candidates.

Synthesis and Optimization Strategies

Nucleophilic Alkylation of Amines

A common route involves the reaction of cyclopropylmethyl bromide with secondary amines under basic conditions. For example:

Procedure:

  • Dissolve 5-hydroxy-1H-indole-2-carboxylate (1.22 mmol) in acetone.

  • Add K₂CO₃ (3.66 mmol) and cyclopropylmethyl bromide (2.44 mmol).

  • Reflux overnight, purify via silica chromatography .

Yield: 131 mg (45% theoretical) .

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction enables ether linkage formation between alcohols and cyclopropylmethyl donors:

Conditions:

  • DIAD (1.5 eq), PPh₃ (1.5 eq), THF, 0°C to RT

  • Yield: 78%

Comparative Analysis of Methods

MethodYieldConditionsAdvantages
Nucleophilic Alkylation45–75%K₂CO₃/DMF, 70°C, 16hScalability
Mitsunobu78%DIAD/PPh₃, THF, RTStereochemical control
Silver Oxide-Mediated60%Ag₂O, 80°C, darknessAvoids strong bases

The choice of method depends on substrate compatibility and desired stereochemistry .

Applications in Pharmaceutical Development

Kinase Inhibition

The cyclopropane ring’s rigidity mimics aromatic pharmacophores in kinase binding pockets. Derivatives of this compound show IC₅₀ values <100 nM against MAPK14 in preclinical models.

Antibiotic Adjuvants

Fluorinated amino alcohols enhance membrane permeability of β-lactam antibiotics. Synergy studies with meropenem demonstrate a 4-fold reduction in MIC against Pseudomonas aeruginosa.

Neuroprotective Agents

In rodent models of Parkinson’s disease, structural analogs improved dopamine retention by 40% compared to controls, likely through MAO-B inhibition.

Future Directions

Enantioselective Synthesis

Developing asymmetric hydrogenation routes could provide access to optically pure isomers for target validation. Preliminary results using Josiphos ligands show 88% ee.

Prodrug Formulations

Ester prodrugs (e.g., acetyl-protected alcohol) increase oral bioavailability by 3-fold in pharmacokinetic studies.

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